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5-Ethynyl-2'-deoxyuridylic acid - 79762-80-4

5-Ethynyl-2'-deoxyuridylic acid

Catalog Number: EVT-1594155
CAS Number: 79762-80-4
Molecular Formula: C11H12LiN2O8P
Molecular Weight: 338.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Ethynyl-2'-deoxyuridylic acid, commonly known as 5-ethynyl-2'-deoxyuridine, is a synthetic nucleoside analogue of thymidine. It is primarily utilized in molecular biology for monitoring DNA synthesis in various biological systems. The compound's unique structure allows it to be incorporated into DNA during replication, facilitating the study of cell proliferation and other related processes.

Source

5-Ethynyl-2'-deoxyuridine is synthesized in laboratories and is commercially available from various suppliers. Its synthesis involves modifying the natural nucleoside thymidine to include an ethynyl group, which enables its detection through click chemistry.

Classification

This compound falls under the category of nucleoside analogues, specifically those used in biochemical assays for DNA synthesis. It is classified as a non-radioactive alternative to traditional methods like bromodeoxyuridine for tracking cell division.

Synthesis Analysis

Methods

The synthesis of 5-ethynyl-2'-deoxyuridine typically involves several chemical reactions that introduce the ethynyl group at the 5-position of the uracil moiety. The general synthetic route includes:

  1. Protection of Functional Groups: Initial protection of hydroxyl groups to prevent unwanted reactions during synthesis.
  2. Alkyne Introduction: The key step involves the introduction of the ethynyl group using alkyne reagents.
  3. Deprotection: Removal of protecting groups to yield the final product.

Technical Details

The synthesis often employs reagents such as lithium diisopropylamide for deprotonation and coupling reactions with ethynyl halides. The reaction conditions must be optimized to achieve high yields and purity, typically monitored by thin-layer chromatography or high-performance liquid chromatography.

Molecular Structure Analysis

Structure

The molecular formula for 5-ethynyl-2'-deoxyuridine is C11H12N2O5C_{11}H_{12}N_{2}O_{5}, with a molecular weight of approximately 252.23 g/mol. The structure features:

  • A deoxyribose sugar
  • An ethynyl group at the 5-position
  • A uracil base

Data

  • CAS Number: 61135-33-9
  • Solubility: Soluble in DMSO and can be prepared in aqueous solutions by heating.
  • Spectroscopic Properties: Maximum absorbance at 288 nm.
Chemical Reactions Analysis

Reactions

5-Ethynyl-2'-deoxyuridine participates in copper-catalyzed azide-alkyne cycloaddition reactions, commonly referred to as "click" chemistry. This reaction allows for the covalent attachment of fluorescent dyes or biotin to the incorporated nucleoside, facilitating detection and analysis.

Technical Details

The click reaction is highly efficient and selective, requiring mild conditions that do not denature DNA. This makes it particularly advantageous over traditional methods that necessitate harsh treatments.

Mechanism of Action

Process

Upon incorporation into replicating DNA, 5-ethynyl-2'-deoxyuridine can be detected through its ethynyl moiety reacting with azides in a copper(I)-catalyzed reaction. This process allows researchers to visualize newly synthesized DNA without damaging cellular structures.

Data

Studies have shown that cells labeled with 5-ethynyl-2'-deoxyuridine can be analyzed for proliferation rates and cell cycle stages with high sensitivity and specificity, making it a powerful tool in cellular biology research.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Storage Conditions: Should be stored at -20 °C under inert gas to maintain stability.

Chemical Properties

  • Purity: Typically ≥ 98% as determined by high-performance liquid chromatography.
  • Toxicity: At high concentrations, it can induce DNA damage through interstrand crosslinking, leading to apoptosis in some cell types.
Applications

5-Ethynyl-2'-deoxyuridine is widely used in scientific research for:

  1. DNA Synthesis Monitoring: It serves as a non-toxic alternative to bromodeoxyuridine for tracking DNA replication during cell division.
  2. Cell Proliferation Studies: Researchers use it to assess cell growth in various contexts, including cancer research and neurogenesis studies.
  3. Transcriptional Profiling: By allowing isolation of cells without denaturing DNA, it aids in analyzing gene expression profiles post-replication.
Introduction to 5-Ethynyl-2'-deoxyuridylic Acid (EdU) in Modern Molecular Biology

Historical Evolution of Nucleoside Analogues in DNA Labeling

The development of DNA labeling nucleosides reflects a continual pursuit of precision and experimental utility. Early techniques relied on radioactive tritiated thymidine (³H-TdR), introduced in 1957. While foundational for cell cycle studies, its limitations—including long autoradiography exposure times (weeks to months), radioactive hazards, and low spatial resolution—drove demand for safer, higher-resolution alternatives [1] [2].

The 1982 introduction of 5-bromo-2'-deoxyuridine (BrdU) addressed key shortcomings through antibody-based detection. BrdU incorporated into nascent DNA during S-phase, enabling immunohistochemical visualization with fluorophore-conjugated antibodies. This eliminated radioactivity and improved resolution, catalyzing widespread adoption in developmental biology, neurogenesis research, and cancer studies. However, BrdU detection required DNA denaturation via concentrated HCl or heat treatment to expose epitopes, compromising tissue integrity and concurrent protein antigen detection [1] [5] [9].

EdU emerged in 2008 through the application of bioorthogonal click chemistry to DNA labeling. Unlike BrdU, EdU bears an alkyne group (−C≡CH), enabling covalent conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorescent azides. This eliminated antibody dependence and harsh denaturation, representing a paradigm shift toward gentler, multiplex-compatible detection [1] [3] [9].

Table 1: Evolution of Key DNA Labeling Nucleoside Analogues

CompoundIntroduction EraDetection PrincipleCritical LimitationsKey Applications
³H-Thymidine1957Radioactive decay (autoradiography)Long exposure times; radiation hazard; low resolutionFundamental cell cycle kinetics
BrdU1982Antibody-based (after DNA denaturation)Tissue damage; epitope destruction; multi-day protocolNeurogenesis, embryology, cancer proliferation
EdU2008Click chemistry (CuAAC with azides)Copper toxicity potential; DNA damage at high dosesHigh-resolution co-staining; live-cell compatible assays; dual-pulse experiments

Mechanistic Role of EdU in DNA Synthesis Tracking

EdU functions as a direct thymidine analogue. During DNA replication, cellular kinases phosphorylate EdU to its active triphosphate form (EdUTP), which competes with endogenous thymidine triphosphate (dTTP) for incorporation by DNA polymerase into nascent DNA strands. This incorporation is stoichiometric and permanent, serving as a durable record of S-phase activity at the time of exposure [4] [7] [9].

Detection leverages click chemistry (Fig 1A):

  • Ethynyl Group Accessibility: EdU’s terminal alkyne group remains chemically inert until reaction.
  • CuAAC Reaction: In the presence of copper(I) (typically generated in situ via reduction of Cu²⁺ by sodium ascorbate), the alkyne reacts with a fluorescent azide probe (e.g., Alexa Fluor®-azide), forming a stable triazole ring conjugate directly on the DNA-incorporated EdU.
  • Fluorescence Visualization: The covalently attached fluorophore allows microscopic or flow cytometric quantification of proliferating cells [1] [3] [9].

This mechanism confers critical advantages:

  • Speed: Detection completes in ~30 minutes versus hours/days for BrdU.
  • Sensitivity: Small azide probes penetrate tissues and intact DNA more efficiently than antibodies, improving signal-to-noise ratios, particularly in dense tissues like brain or cartilage [1] [2] [6].
  • Compatibility with Challenging Tissues: Efficiently labels proliferating cells in bone, cartilage, and the central nervous system without structural degradation seen in BrdU protocols [2] [5].

Table 2: Workflow Comparison: EdU vs. BrdU Detection

StepEdU ProtocolBrdU Protocol
Tissue FixationStandard aldehyde fixatives (e.g., PFA)Standard aldehyde fixatives
DNA DenaturationNOT REQUIREDREQUIRED (HCl/Heat/DNase)
Primary IncubationN/AAnti-BrdU antibody (60-120 min)
Secondary IncubationN/AFluorophore-conjugated secondary antibody (60 min)
Click Chemistry ReactionAlexa Fluor®-azide + Cu(I) catalyst (30 min)N/A
Total Detection Time~30-45 minutes4-24 hours

Comparative Analysis of EdU and BrdU: Advantages in Epitope Preservation

The fundamental distinction between EdU and BrdU lies in their detection requirements and consequent impact on macromolecular integrity. BrdU’s necessity for DNA denaturation imposes severe constraints:

  • Structural Damage: Acid/heat treatments fragment DNA, disrupt chromatin organization, and damage cellular and subcellular morphology, complicating high-resolution imaging [1] [5].
  • Epitope Destruction: Many protein epitopes, particularly conformational epitopes recognized by antibodies, are denatured or destroyed by HCl or heat. This severely limits reliable co-detection of cell type-specific markers (e.g., NeuN for neurons, GFAP for astrocytes) alongside proliferation markers [1] [9].
  • Multiplexing Limitations: Simultaneous BrdU and protein immunolabeling often requires compromises, sequential staining, or antigen retrieval optimization, increasing protocol complexity and variability [5] [6].

EdU circumvents these issues entirely. Its click chemistry-based detection operates under near-physiological conditions:

  • Preservation of Tissue Architecture: Avoidance of denaturation maintains nuclear and cellular integrity, enabling precise spatial localization of proliferating cells within complex tissues like the hippocampal dentate gyrus or growth plates [1] [2] [5].
  • Superior Epitope Compatibility: The gentle protocol preserves the antigenicity of diverse proteins. Studies routinely combine EdU labeling with antibodies against cytoskeletal proteins (β-tubulin III), neuronal nuclear antigens (NeuN), glial markers (GFAP), and differentiation markers (Myosin VI/VIIa) without signal loss or cross-reactivity [1] [6] [9].
  • Enhanced Multiplexing: Enables simultaneous detection of proliferation (EdU), cell type (antibodies), and apoptosis (TUNEL) in the same section. Critically, EdU allows dual-pulse experiments with BrdU itself. Cells can be pulsed sequentially with EdU and BrdU at different time points and detected simultaneously—EdU via click chemistry and BrdU via antibodies—providing powerful tools for tracking multiple cohorts of newborn cells [1] [3] [9].

Table 3: Epitope/Stain Compatibility Following EdU or BrdU Detection Protocols

Target Molecule / Stain TypeCompatibility with EdU ProtocolCompatibility with BrdU ProtocolKey Application Example
Nuclear Antigens (NeuN, PCNA)ExcellentPoor (Severe degradation)Neuronal lineage tracing
Cytoskeletal Proteins (β-Tub III)ExcellentModerate (Variable recovery)Cell morphology in proliferating zones
Glycosaminoglycans (Alcian Blue)ExcellentPoor (Acid hydrolysis)Chondrocyte proliferation in cartilage
RNA (e.g., RNAscope®)ExcellentPoorProliferation + gene expression co-mapping
TUNEL (Apoptosis)ExcellentPoor (DNA fragmentation exacerbated)Cell death/proliferation balance studies
Concurrent BrdU DetectionPossible (dual labeling)N/ATwo-time-point proliferation tracking

While EdU induces DNA damage (interstrand crosslinks) and activates DNA damage checkpoints at high concentrations or prolonged exposures—potentially affecting cell cycle progression—its use at standard labeling doses (10-50 µM in vitro; 10-50 mg/kg in vivo) minimizes these effects while providing superior detection sensitivity and multiplexing capability compared to BrdU [3] [8].

Properties

CAS Number

79762-80-4

Product Name

5-Ethynyl-2'-deoxyuridylic acid

IUPAC Name

lithium;[(2S,4R,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C11H12LiN2O8P

Molecular Weight

338.2 g/mol

InChI

InChI=1S/C11H13N2O8P.Li/c1-2-6-4-13(11(16)12-9(6)15)10-8(14)3-7(21-10)5-20-22(17,18)19;/h1,4,7-8,10,14H,3,5H2,(H,12,15,16)(H2,17,18,19);/q;+1/p-1/t7-,8+,10+;/m0./s1

InChI Key

WTEKWAPJXKFAKB-GZJXKWBNSA-M

SMILES

[Li+].C#CC1=CN(C(=O)NC1=O)C2C(CC(O2)COP(=O)(O)[O-])O

Synonyms

5-ethynyl-2'-deoxyuridylate
5-ethynyl-2'-deoxyuridylic acid
5-ethynyl-dUMP

Canonical SMILES

[Li+].C#CC1=CN(C(=O)NC1=O)C2C(CC(O2)COP(=O)(O)[O-])O

Isomeric SMILES

[Li+].C#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COP(=O)(O)[O-])O

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